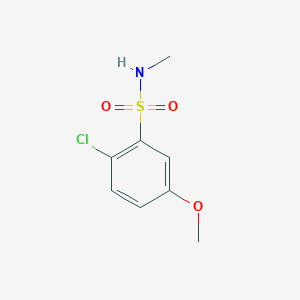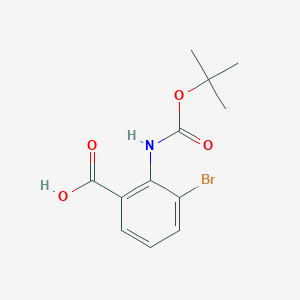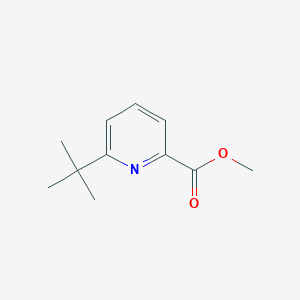
3-(Pentan-3-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pentan-3-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pentan-3-yl group attached to the third carbon of the pyrrolidine ring, along with a hydroxyl group at the same position. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentan-3-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of the borrowing hydrogen methodology, which employs iridium-catalyzed reactions to functionalize pyrrolidines . In this method, commercially available catalysts, amines, and solvents are used without further purification. The reaction typically involves the use of 1,2,4-butanetriol as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reaction conditions tailored to minimize impurities and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Pentan-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the formation of an amine .
Wissenschaftliche Forschungsanwendungen
3-(Pentan-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of bioactive compounds with potential therapeutic applications . Additionally, it is used in the study of structure-activity relationships to understand how modifications to the pyrrolidine ring affect biological activity .
Wirkmechanismus
The mechanism of action of 3-(Pentan-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s ability to interact with enantioselective proteins is influenced by the stereochemistry of the pyrrolidine ring . Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .
Vergleich Mit ähnlichen Verbindungen
3-(Pentan-3-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds share the pyrrolidine ring structure but differ in the functional groups attached to the ring . The unique combination of the pentan-3-yl group and the hydroxyl group in this compound contributes to its distinct chemical and biological properties .
List of Similar Compounds:- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
- Pyrrolizines
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
3-pentan-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(4-2)9(11)5-6-10-7-9/h8,10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
XYTJFUUXYHATRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1(CCNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate](/img/structure/B13080033.png)


![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)




![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)

![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080106.png)


